molecular formula C5H8FNO2 B578055 3-Fluoropyrrolidine-3-carboxylic acid CAS No. 1228634-93-2

3-Fluoropyrrolidine-3-carboxylic acid

Cat. No. B578055
M. Wt: 133.122
InChI Key: IETFKCHBHKSILW-UHFFFAOYSA-N
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Description

3-Fluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H8FNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of 3-Fluoropyrrolidine-3-carboxylic acid and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of 3-Fluoropyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring with a fluorine atom and a carboxylic acid group attached to the same carbon atom . The InChI code for this compound is 1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) .


Physical And Chemical Properties Analysis

3-Fluoropyrrolidine-3-carboxylic acid is a solid substance . It has a molecular weight of 133.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Organic Synthesis

    • Application : 3-Fluoropyrrolidine-3-carboxylic acid is a type of carboxylic acid, which are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers .
    • Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
    • Results : The use of carboxylic acids in these areas results in the modification of the surface of nanoparticles metallic, modification of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
  • Preparation of Fluorinated Pyrrolidine Derivatives

    • Application : (S)- (+)-3-Fluoropyrrolidine hydrochloride, a related compound, can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides .
    • Results : These derivatives are potential inhibitors for dipeptidyl peptidase IV .
  • Drug Discovery

    • Application : The five-membered pyrrolidine ring, which is a part of 3-Fluoropyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Results : The use of the pyrrolidine ring in drug discovery has led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
  • Nanotechnology and Polymers

    • Application : Carboxylic acids, such as 3-Fluoropyrrolidine-3-carboxylic acid, have applications in areas like organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of nanoparticles and nanostructures .
    • Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
    • Results : The use of carboxylic acids in these areas results in the modification of the surface of nanoparticles metallic, modification of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
  • Pharmaceutical Industry

    • Application : The five-membered pyrrolidine ring, which is a part of 3-Fluoropyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Results : The use of the pyrrolidine ring in drug discovery has led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
  • Nanotechnology

    • Application : Carboxylic acids, such as 3-Fluoropyrrolidine-3-carboxylic acid, have applications in areas like organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of nanoparticles and nanostructures .
    • Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
    • Results : The use of carboxylic acids in these areas results in the modification of the surface of nanoparticles metallic, modification of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

Safety And Hazards

3-Fluoropyrrolidine-3-carboxylic acid may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-fluoropyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETFKCHBHKSILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyrrolidine-3-carboxylic acid

Citations

For This Compound
3
Citations
PA Procopiou, RJD Hatley, SM Lynn, RCB Copley… - Tetrahedron …, 2016 - Elsevier
… Mykhailiuk et al. recently reported the conversion of 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid 5 to the two diastereomeric amides 6 and 7. The structure of 6 was …
Number of citations: 7 www.sciencedirect.com
A Maderna, M Doroski, C Subramanyam… - Journal of medicinal …, 2014 - ACS Publications
… Step 1: To a solution of tetramer 18 (300 mg, 0.45 mmol) and (3S)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (19i, see Supporting Information) (106 mg, 0.45 mmol) in …
Number of citations: 133 pubs.acs.org
VS Yarmolchuk, VL Mykhalchuk, PK Mykhailiuk - Tetrahedron, 2014 - Elsevier
(R-)- and (S-)-3-fluoro-3-aminomethylpyrrolidines were synthesized from methyl α-fluoroacrylate in eight steps. α-Phenylethylamine was used as a chiral auxiliary to separate the …
Number of citations: 13 www.sciencedirect.com

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